molecular formula C13H10F2N2O2 B5780747 3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline

3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline

Cat. No.: B5780747
M. Wt: 264.23 g/mol
InChI Key: XOXJXSRGACWILF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H10F2N2O2 It is characterized by the presence of two fluorine atoms on the benzene ring and a nitrophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline typically involves the reaction of 3,4-difluoroaniline with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Quinones or other oxidized products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoroaniline: Lacks the nitrophenyl group, making it less versatile in certain applications.

    2-nitrobenzyl chloride: Used as a precursor in the synthesis of 3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline.

    4-fluoro-N-[(2-nitrophenyl)methyl]aniline: Similar structure but with only one fluorine atom, which may affect its reactivity and applications.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and the nitrophenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17(18)19/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXJXSRGACWILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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